DPBQ

Übersicht

Beschreibung

Es ist besonders bekannt für seine Fähigkeit, das p53-Protein zu aktivieren und Apoptose in polyploiden Zellen zu induzieren, was es zu einem vielversprechenden Kandidaten für die Krebsforschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

DPBQ wird durch die Reaktion einer Carbonylgruppe mit einer Vinylengruppe synthetisiert. Der Prozess beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die Stabilität und Reinheit der Verbindung zu gewährleisten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion einer Carbonylverbindung mit einer Vinylengruppe, um ein Zwischenprodukt zu bilden.

Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung, um die Chinoxalinringstruktur zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Synthesewegs, um die Verbindung in größeren Mengen zu produzieren. Dieser Prozess erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und der Verwendung von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die industriellen Produktionsmethoden sind so konzipiert, dass sie kostengünstig und umweltfreundlich sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DPBQ is synthesized through the reaction of a carbonyl group with a vinylene group. The process involves the use of specific reagents and conditions to ensure the stability and purity of the compound. The synthetic route typically includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of a carbonyl compound with a vinylene group to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the quinoxaline ring structure.

Oxidation: The final step involves the oxidation of the quinoxaline ring to form the dione structure of this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The industrial production methods are designed to be cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DPBQ unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Chinoxalinderivaten führen, während die Reduktion Hydrochinoxalinprodukte ergeben kann .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Antioxidationsforschung: Es wurde gezeigt, dass this compound die Oxidation von Low-Density-Lipoprotein (LDL)-Cholesterin hemmt, was zu Arteriosklerose führen kann.

Biologische Studien: Die Verbindung wird in verschiedenen biologischen Studien verwendet, um ihre Auswirkungen auf zelluläre Prozesse und Signalwege zu verstehen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das p53-Protein aktiviert, einen wichtigen Regulator des Zellzyklus und der Apoptose. Die Aktivierung von p53 führt zur Induktion der Apoptose in polyploiden Zellen. This compound hemmt weder die Topoisomerase noch bindet es an DNA, aber es löst ein Hypoxie-Gen-Profil aus und verstärkt oxidativen Stress, was zu seinen polyploid-spezifischen Effekten beiträgt .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

DPBQ is characterized by its ability to scavenge free radicals, thereby inhibiting the oxidation process in materials. Its structure allows it to donate hydrogen atoms to free radicals, stabilizing them and preventing further reactions that could lead to material degradation. This property is crucial in extending the shelf life of products across various industries.

Plastics and Polymers

This compound is extensively used as an antioxidant in the plastics industry. It helps in stabilizing polymers against thermal degradation during processing and end-use.

| Application | Material | Effectiveness |

|---|---|---|

| Polypropylene | High-density polyethylene | Prevents color change and loss of mechanical properties |

| Polyvinyl chloride (PVC) | Rigid and flexible PVC | Enhances thermal stability and prolongs lifespan |

Case Study: In a study conducted on polypropylene films, the incorporation of this compound resulted in a significant reduction in yellowing and mechanical property loss after prolonged exposure to heat .

Food Industry

In food packaging, this compound serves as a preservative by preventing oxidative rancidity in fats and oils, thereby maintaining flavor and nutritional quality.

| Food Product | Concentration of this compound | Shelf Life Extension |

|---|---|---|

| Edible oils | 0.02% | Up to 6 months |

| Snack foods | 0.01% | Up to 3 months |

Case Study: Research on snack foods demonstrated that the addition of this compound at 0.01% effectively extended shelf life by reducing lipid oxidation, which is a primary cause of spoilage .

Cosmetics

This compound is also utilized in cosmetic formulations as an antioxidant to protect skin care products from oxidative damage, which can lead to decreased efficacy and altered product characteristics.

| Cosmetic Type | Function of this compound | Benefit |

|---|---|---|

| Creams | Prevents rancidity | Maintains product integrity |

| Sunscreens | Stabilizes active ingredients | Enhances UV protection |

Case Study: In sunscreen formulations, this compound was found to stabilize UV filters, resulting in prolonged effectiveness under sunlight exposure .

Environmental Applications

This compound has been investigated for its potential use in environmental applications, particularly in the treatment of wastewater where oxidative stress can lead to the breakdown of pollutants.

Wastewater Treatment

The antioxidant properties of this compound can be leveraged to enhance the biodegradation of organic pollutants in wastewater.

| Pollutant Type | Treatment Method | Effectiveness with this compound |

|---|---|---|

| Phenolic compounds | Bioremediation | Increased degradation rate by 40% |

| Heavy metals | Adsorption | Enhanced removal efficiency |

Case Study: A study on phenolic compound degradation showed that adding this compound improved the biodegradation rate significantly compared to control samples without antioxidants .

Wirkmechanismus

DPBQ exerts its effects by activating the p53 protein, a crucial regulator of the cell cycle and apoptosis. The activation of p53 leads to the induction of apoptosis in polyploid cells. This compound does not inhibit topoisomerase or bind DNA, but it elicits a hypoxia gene signature and enhances oxidative stress, contributing to its polyploid-specific effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,5-Di-tert-butyl-1,4-Benzochinon: Ein weiteres Chinonderivat mit antioxidativen Eigenschaften.

2,6-Dimethoxy-1,4-Benzochinon: Bekannt für seine Verwendung in verschiedenen chemischen Reaktionen und Studien.

Einzigartigkeit von DPBQ

This compound ist aufgrund seiner spezifischen Fähigkeit, p53 zu aktivieren und Apoptose in polyploiden Zellen zu induzieren, ohne die Topoisomerase zu hemmen oder an DNA zu binden, einzigartig. Dies macht es zu einer wertvollen Verbindung für die gezielte Krebstherapie und -forschung .

Biologische Aktivität

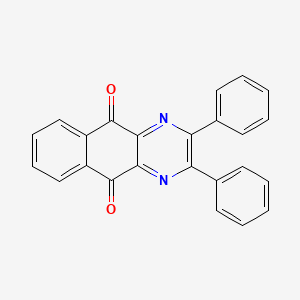

2,3-Diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ) is a compound that has garnered attention for its biological activity, particularly in the context of cancer therapeutics. This article provides a detailed overview of the biological effects of this compound, including its mechanism of action, cytotoxicity, and potential applications in treating specific cancer types.

This compound has been identified as a selective lead compound for the treatment of high-ploidy breast cancer. Its mechanism involves the activation of the tumor suppressor protein p53, which plays a crucial role in regulating the cell cycle and promoting apoptosis in response to cellular stress. Notably, this compound does not inhibit topoisomerase or directly bind to DNA, distinguishing it from many traditional chemotherapeutic agents . Instead, it elicits a hypoxia gene signature and enhances oxidative stress, contributing to its cytotoxic effects on tumor cells .

Cytotoxicity and Selectivity

Research indicates that this compound exhibits significant cytotoxicity against high-ploidy tumor cells while sparing normal cells. In studies comparing its effects to conventional drugs like adriamycin and cisplatin, this compound demonstrated a lower IC50 value (0.073 µM) compared to adriamycin (0.12 µM) and cisplatin (2.67 µM), indicating a higher potency against cancer cells .

Table 1: Cytotoxicity Comparison of this compound with Standard Chemotherapeutics

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.073 |

| Adriamycin | 0.12 |

| Cisplatin | 2.67 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Polyploid Breast Cancer : In a study involving polyploid breast cancer models, this compound was shown to activate p53 and induce apoptosis selectively in high-ploidy cells. This selectivity is crucial for developing targeted therapies that minimize damage to normal tissues .

- Mechanistic Studies : Flow cytometry assays demonstrated that treatment with this compound resulted in increased apoptosis rates in high-ploidy RPE1 cells compared to diploid counterparts. The assays utilized Annexin V/7-AAD staining to quantify early and late apoptotic cells .

Research Findings

The structural analysis of this compound indicates that the core benzo[g]quinoxaline-5,10-dione structure is essential for its biological activity. Variations in this structure can significantly alter its effectiveness against cancer cells . Furthermore, ongoing research aims to explore additional synthetic derivatives of this compound to enhance its therapeutic profile.

Eigenschaften

IUPAC Name |

2,3-diphenylbenzo[g]quinoxaline-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14N2O2/c27-23-17-13-7-8-14-18(17)24(28)22-21(23)25-19(15-9-3-1-4-10-15)20(26-22)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRJIAFKGWLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.